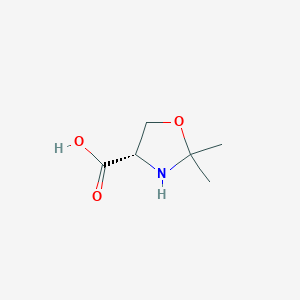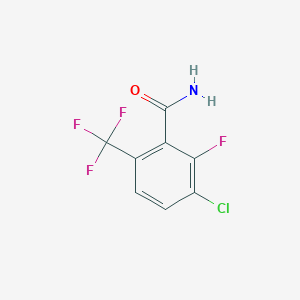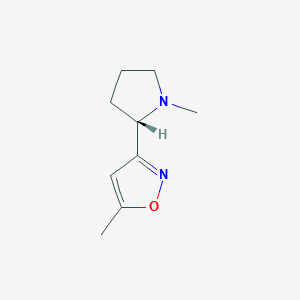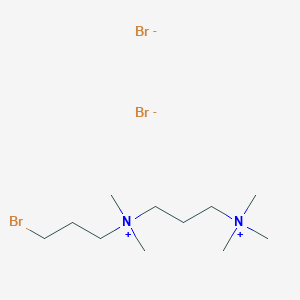
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide, also known as MitoBRON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to possess unique properties that make it useful in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is not fully understood. However, it is believed that this compound works by selectively accumulating in the mitochondria of cells and disrupting mitochondrial function. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to induce mitochondrial depolarization and inhibit mitochondrial respiration, which can lead to the activation of cell death pathways.
Efectos Bioquímicos Y Fisiológicos
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has also been shown to protect against ischemia-reperfusion injury in the heart by reducing oxidative stress and preserving mitochondrial function. Additionally, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide in lab experiments is its ability to selectively accumulate in the mitochondria of cells. This makes it useful in studying mitochondrial function and dysfunction. Another advantage of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is its ability to induce apoptosis in cancer cells, which makes it useful in developing new cancer therapies. However, one of the main limitations of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is its potential toxicity. This compound can induce cell death in both cancer and non-cancer cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. One potential direction is the development of new cancer therapies that utilize N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. Another potential direction is the investigation of the role of mitochondria in various diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide and its potential toxicity in different cell types.
Conclusion
In conclusion, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to selectively accumulate in the mitochondria of cells and disrupt mitochondrial function, which makes it useful in studying mitochondrial function and dysfunction. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for research involving N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide, and further research is needed to fully understand its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide involves the reaction of N,N,N',N'-tetramethyl-1,3-propanediamine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrobromic acid to obtain the final product, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. The yield of this reaction is typically around 50-60%, and the purity of the final product can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to have various applications in scientific research. One of the most significant applications is its use as a mitochondrial-targeting agent. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide can selectively accumulate in the mitochondria of cells, which makes it useful in studying mitochondrial function and dysfunction. This compound has been used in various studies to investigate the role of mitochondria in diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Número CAS |
159650-65-4 |
|---|---|
Nombre del producto |
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide |
Fórmula molecular |
C11H27Br3N2 |
Peso molecular |
427.06 g/mol |
Nombre IUPAC |
3-bromopropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide |
InChI |
InChI=1S/C11H27BrN2.2BrH/c1-13(2,3)9-7-11-14(4,5)10-6-8-12;;/h6-11H2,1-5H3;2*1H/q+2;;/p-2 |
Clave InChI |
XEIMZVIKPOLJES-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCC[N+](C)(C)CCCBr.[Br-].[Br-] |
SMILES canónico |
C[N+](C)(C)CCC[N+](C)(C)CCCBr.[Br-].[Br-] |
Sinónimos |
N-(3-bromopropyl)-N,N,N'N',N'-pentamethyl-1,3-propanediammonium TAP2-1,3-propanedi(ammonium bromide) TAP2-B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



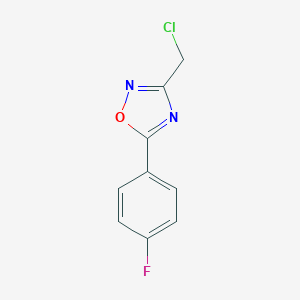
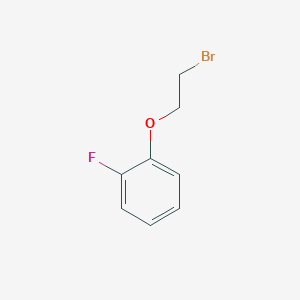
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)
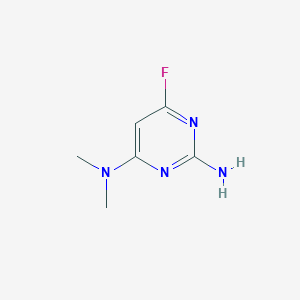
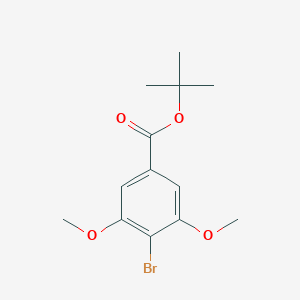
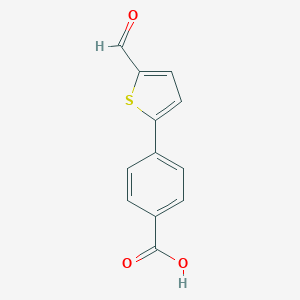
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
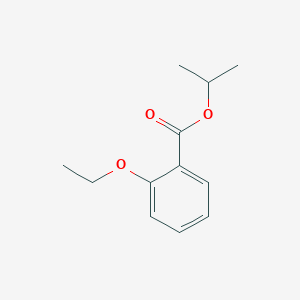
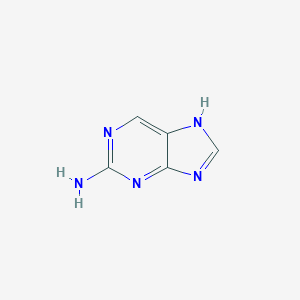
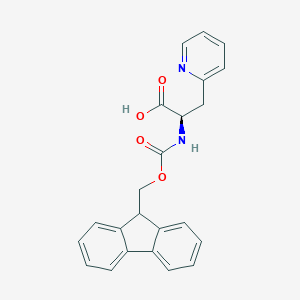
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
